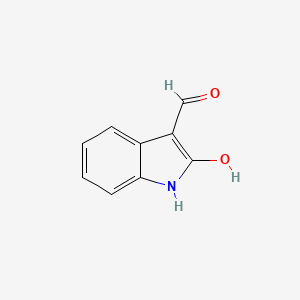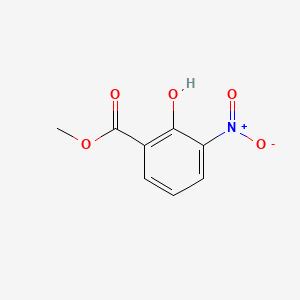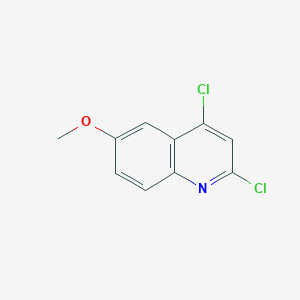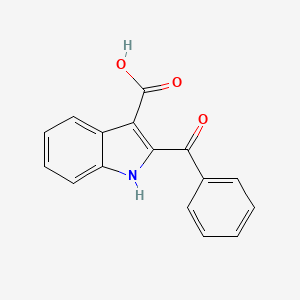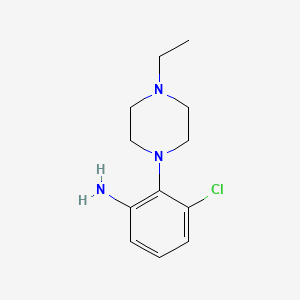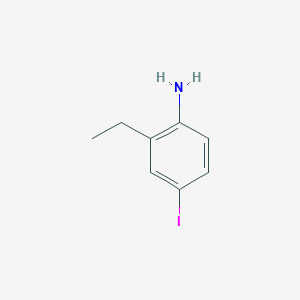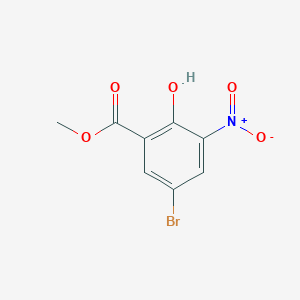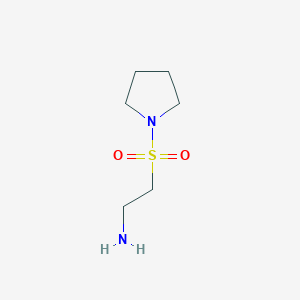
2-(Pirrolidin-1-ilsulfonil)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-1-ylsulfonyl)ethanamine, also known as PSE, is an organic compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
Descubrimiento y Desarrollo de Fármacos
El andamiaje de pirrolidina, que incluye derivados como “2-(Pirrolidin-1-ilsulfonil)etanamina”, es una estructura versátil en el descubrimiento de fármacos. Se ha utilizado para diseñar moléculas con selectividad de objetivo, como aquellas con actividad potente hacia receptores específicos, minimizando la actividad indeseable contra otros, como el receptor X de pregnano (PXR) .
Investigación sobre el Cáncer
Los compuestos con el anillo de pirrolidina se han evaluado por su inhibición de la proliferación celular en diversas líneas celulares de cáncer humano, lo que indica posibles aplicaciones en la investigación y la terapia del cáncer .
Patrones de Referencia Farmacológica
Los derivados de la pirrolidina se utilizan como patrones de referencia en la investigación farmacológica para garantizar la potencia, la calidad, la pureza y la identidad de las sustancias de acuerdo con los estándares compendiales .
Investigación sobre el Receptor Opioide
Los derivados de la pirrolidina se han caracterizado por su selectividad y afinidad hacia los receptores opioides. Por ejemplo, un estudio se centró en un compuesto selectivo para los receptores κ-opioides, lo que indica posibles aplicaciones en el manejo del dolor y la terapia de la adicción .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have a significant influence on the biological activity of compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is a common feature in many biologically active compounds and can influence various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been widely used in drug discovery due to their potential for diverse biological activity .
Análisis Bioquímico
Biochemical Properties
2-(Pyrrolidin-1-ylsulfonyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the DNA binding of several transcription factors, thereby inhibiting gene transcription required for the biological activity of cells . This compound can also induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-(Pyrrolidin-1-ylsulfonyl)ethanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrrolidin-1-ylsulfonyl)ethanamine remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can significantly increase plasma prolactin levels in rats . These findings underscore the importance of determining the appropriate dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
2-(Pyrrolidin-1-ylsulfonyl)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound include oxidation, reduction, and hydrolysis reactions, which lead to the formation of various metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine.
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the Golgi apparatus or plasma membrane, where it can interact with other biomolecules and exert its effects.
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylsulfonylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFULQLOOJLLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

